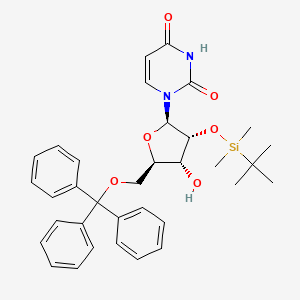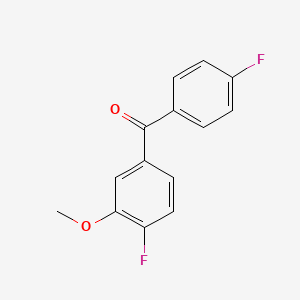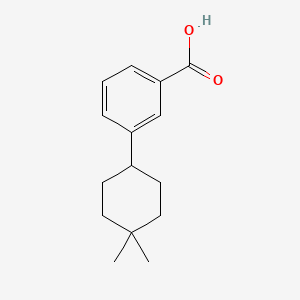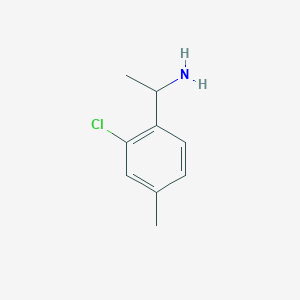
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of ribonucleic acid (RNA). This compound is particularly significant in the field of oligonucleotide synthesis, where it serves as a protected form of uridine. The protection of the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the 5’-hydroxyl group with a trityl group is crucial for preventing unwanted side reactions during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the protection of the hydroxyl groups on uridine. The process begins with the selective protection of the 5’-hydroxyl group using a trityl chloride reagent under basic conditions. This is followed by the protection of the 2’-hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions ensures high yield and purity. The process involves solid-phase synthesis techniques, where the nucleoside is anchored to a solid support, allowing for efficient coupling and deprotection steps .
化学反応の分析
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and trityl groups under acidic or basic conditions.
Coupling Reactions: Formation of phosphodiester bonds during RNA synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions using trifluoroacetic acid for trityl group removal and fluoride ions for TBDMS group removal.
Coupling: Phosphoramidite chemistry using activators like 5-benzylmercapto-1H-tetrazole.
Major Products Formed
The major products formed from these reactions are the deprotected uridine and the oligoribonucleotide chains during RNA synthesis .
科学的研究の応用
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA for structural and functional studies.
Biology: Essential for the production of small interfering RNAs (siRNAs) and ribozymes.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Employed in the large-scale synthesis of RNA for research and commercial purposes.
作用機序
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves the protection of the hydroxyl groups on uridine, preventing unwanted side reactions during RNA synthesis. The TBDMS and trityl groups are selectively removed under specific conditions, allowing for the formation of phosphodiester bonds and the synthesis of RNA chains .
類似化合物との比較
Similar Compounds
- 2’-O-(tert-Butyldimethylsilyl)uridine
- 5’-O-trityluridine
- 2’-O-(tert-Butyldimethylsilyl)-5’-O-dimethoxytrityluridine
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protection of both the 2’- and 5’-hydroxyl groups, which provides enhanced stability and selectivity during RNA synthesis. This dual protection is not commonly found in other similar compounds, making it particularly valuable for high-fidelity RNA synthesis .
特性
分子式 |
C34H40N2O6Si |
|---|---|
分子量 |
600.8 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1 |
InChIキー |
XOHRAGVYVNTJQV-PMFUCWTESA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)






![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
